Darexaban

Overview

Description

Darexaban (YM150) is an oral, direct, competitive Factor Xa (FXa) inhibitor developed for the prevention of venous thromboembolism (VTE) and arterial thromboembolic events . After oral administration, this compound undergoes rapid and extensive glucuronidation via UDP-glucuronosyltransferases (UGT1A9 in the liver and UGT1A10 in the intestine) to form its active metabolite, this compound glucuronide, which accounts for 86–96% of plasma radioactivity . This metabolite is pharmacologically equipotent to this compound and drives its antithrombotic effects . This compound exhibits dose-proportional pharmacokinetics (PK) and a rapid onset of action (tmax ≈ 1–2 hours) . Its plasma protein binding is moderate (73.9–84.3%), and renal clearance of this compound glucuronide ranges from 28.6% to 36.5% .

Preparation Methods

The synthesis of darexaban involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformations. Industrial production methods focus on optimizing these synthetic routes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Darexaban undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of hydroxylated derivatives, while reduction reactions can result in the formation of reduced analogs .

Scientific Research Applications

Introduction to Darexaban

This compound (YM150) is a novel anticoagulant developed by Astellas Pharma. It acts by selectively inhibiting factor Xa, a crucial component in the coagulation cascade that leads to thrombus formation. Its pharmacological properties include rapid absorption, minimal food interactions, and a favorable safety profile compared to traditional vitamin K antagonists.

Prevention of Venous Thromboembolism (VTE)

This compound has been primarily studied for its role in preventing VTE after major orthopedic surgeries, such as total hip and knee arthroplasties.

- Phase II/III Studies : In trials involving Asian patients undergoing elective major orthopedic surgery, this compound demonstrated significant efficacy in reducing the incidence of total VTE compared to placebo and standard treatments like enoxaparin:

Acute Coronary Syndrome (ACS)

The RUBY-1 trial evaluated this compound's safety and tolerability in patients with recent high-risk ACS when used alongside dual antiplatelet therapy.

- Study Design : This multicenter, double-blind study involved 1,279 patients who received varying doses of this compound or placebo for 24 weeks.

- Outcomes : While bleeding rates were significantly higher in all this compound groups compared to placebo (pooled HR 2.275; P = 0.022), there was no significant reduction in major cardiovascular events . The study indicated that this compound's addition to standard therapy did not yield expected benefits in preventing recurrent ischemic events after ACS.

Atrial Fibrillation

This compound has potential applications in the management of atrial fibrillation, where it may reduce the risk of embolic strokes by preventing clot formation within the heart.

- Mechanism : By inhibiting factor Xa, this compound decreases prothrombin activity and subsequent thrombus formation, thus potentially lowering the risk of stroke in patients with atrial fibrillation .

Pharmacokinetics and Safety Profile

This compound is characterized by rapid absorption and extensive metabolism, primarily via glucuronidation in the liver. Its active metabolite has a longer half-life (14–18 hours), which contributes to its antithrombotic effects.

- Safety Concerns : The RUBY-1 trial highlighted an increased risk of bleeding with this compound use alongside dual antiplatelet therapy. Although there were no fatal bleeding incidents reported, the increased rates prompted questions about its clinical utility in this population .

Summary of Clinical Findings

| Application Area | Efficacy Results | Safety Concerns |

|---|---|---|

| Venous Thromboembolism | Significant reduction in VTE incidence | Low incidence of bleeding events |

| Acute Coronary Syndrome | No significant reduction in ischemic events | Increased bleeding rates |

| Atrial Fibrillation | Potentially reduces stroke risk | Not extensively studied |

Mechanism of Action

Darexaban exerts its effects by directly inhibiting factor Xa, an essential blood coagulation factor responsible for the initiation of the coagulation cascade. Factor Xa cleaves prothrombin to its active form, thrombin, which then converts soluble fibrinogen to insoluble fibrin and activates platelets. By inhibiting factor Xa, this compound prevents the formation of thrombin and subsequently reduces the formation of blood clots .

Comparison with Similar Compounds

Pharmacokinetic and Metabolic Profiles

Table 1: Key Pharmacokinetic and Metabolic Features

*Dabigatran is a direct thrombin inhibitor, included for context.

Key Findings :

- Metabolic Stability : this compound’s reliance on UGT-mediated glucuronidation (rather than CYP3A4) minimizes interactions with CYP3A4/P-gp inducers (e.g., rifampicin). In contrast, rivaroxaban and apixaban are metabolized by CYP3A4, making them susceptible to interactions with CYP3A4 inhibitors/inducers .

- Plasma concentrations of this compound itself remained negligible (<1% of this compound glucuronide) . Rivaroxaban: Rifampicin reduces rivaroxaban AUC by ~50% and Cmax by ~30% . Dabigatran: Rifampicin decreases dabigatran AUC by 66% and Cmax by 67% .

Table 2: Clinical Outcomes in VTE Prevention

Key Findings :

- Efficacy : this compound demonstrated significant VTE risk reduction in Asian and Caucasian populations, with 15 mg BID showing 2.9% VTE incidence vs. 17.1% for placebo in hip surgery .

- Bleeding Risk: this compound’s bleeding risk is dose-dependent. In the RUBY-1 trial (ACS patients), 60 mg daily increased major/clinically relevant bleeding to 9.3% vs. 3.1% for placebo (p = 0.002) .

Pharmacodynamic Sensitivity

This compound glucuronide prolongs prothrombin time (PT) with high sensitivity. At 20 mg BID, PT increased four-fold, correlating closely with plasma concentrations . Comparatively, rivaroxaban and apixaban require higher plasma concentrations to achieve similar PT prolongation .

Biological Activity

Darexaban (YM150) is an oral direct factor Xa inhibitor developed primarily for the prevention of venous thromboembolism (VTE) and ischemic events in various clinical settings, including acute coronary syndrome (ACS) and major orthopedic surgeries. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, clinical efficacy, safety profile, and relevant case studies.

This compound functions as a direct inhibitor of factor Xa (FXa), a crucial component in the coagulation cascade. By inhibiting FXa, this compound prevents the conversion of prothrombin to thrombin, thereby reducing thrombus formation. This action is essential in managing conditions associated with thrombosis, such as VTE and ischemic strokes.

Pharmacokinetics

This compound is rapidly absorbed and extensively metabolized in the liver to its active metabolite, this compound glucuronide (YM-222714). The pharmacokinetic profile indicates:

- Absorption : Quick absorption with peak plasma levels occurring 1–1.5 hours post-dose.

- Metabolism : Primarily through glucuronidation in the liver.

- Half-life : this compound has a short half-life, while its metabolite has a longer half-life of approximately 14–18 hours.

- Excretion : Excreted via kidneys and feces.

Venous Thromboembolism Prevention

This compound has been evaluated in several clinical trials for its efficacy in preventing VTE. A notable study involved patients undergoing major abdominal surgery:

- Study Design : A Phase III multicenter trial compared this compound (15 mg bid) against mechanical prophylaxis.

- Results : The incidence of total VTE at Day 12 was significantly lower in the this compound group (2.6%) compared to mechanical prophylaxis (15.0%) .

Acute Coronary Syndrome

The RUBY-1 trial assessed this compound's safety and efficacy when added to dual antiplatelet therapy after ACS:

- Study Design : A double-blind, placebo-controlled trial involving 1279 patients.

- Findings : There was a dose-dependent increase in bleeding rates with this compound, but no significant reduction in ischemic events compared to placebo . The bleeding rates for different doses were:

Safety Profile

The safety of this compound has been a critical focus in clinical trials:

- Bleeding Events : Increased rates were observed across all treatment groups compared to placebo, indicating a need for careful monitoring during therapy .

- Adverse Events : Common adverse events included gastrointestinal issues like constipation and insomnia. Notably, major bleeding incidents were rare .

Comparative Efficacy

To illustrate the comparative efficacy of this compound against other anticoagulants, a summary table is provided below:

| Drug | Indication | Efficacy Rate (%) | Major Bleeding Rate (%) |

|---|---|---|---|

| This compound | VTE after surgery | 2.6 | Low |

| Warfarin | VTE and stroke prevention | Variable | Higher |

| Rivaroxaban | VTE and stroke prevention | Similar to this compound | Moderate |

| Apixaban | VTE and stroke prevention | Comparable | Lower |

Q & A

Basic Research Questions

Q. What experimental designs are recommended for assessing Darexaban's drug-drug interaction (DDI) potential with CYP3A4/P-gp inducers like rifampicin?

- Methodological Answer: Use open-label, single-sequence designs in healthy volunteers. Administer this compound (e.g., 60 mg) alone on Day 1, followed by rifampicin (600 mg/day, Days 4–14) and co-administration on Day 11 . Blood/urine sampling should occur pre-dose and at intervals up to 72 hours post-dose. Statistical analysis via ANOVA for geometric mean ratios (GMRs) of AUC/Cmax, with 90% confidence intervals (CIs) to assess significance (80–125% equivalence range) .

Q. Which pharmacokinetic (PK) parameters are critical for evaluating this compound's metabolic stability under enzyme-inducing conditions?

- Key Parameters:

- Use validated LC-MS/MS for precise quantification of this compound glucuronide, the primary active metabolite .

Q. How does this compound's rapid conversion to its glucuronide metabolite influence experimental design?

- Focus on This compound glucuronide as the pharmacologically active moiety (99% of systemic exposure). Parent this compound concentrations are often <1% of the glucuronide and require ultrasensitive assays (LLOQ ≤0.1 ng/mL) . Sampling within 6 hours post-dose is critical for detecting parent drug .

Advanced Research Questions

Q. How can researchers resolve contradictions between increased Cmax and stable AUC for this compound glucuronide under CYP3A4/P-gp induction?

- Mechanistic Insights: Rifampicin induces UGT1A9/1A10 (accelerating glucuronidation) but may acutely inhibit OATP1B3 , delaying hepatic uptake. This balances absorption/elimination, leaving AUC unchanged despite Cmax spikes . Use compartmental PK modeling to quantify enzyme/transporter contributions.

Q. What methodological challenges arise when quantifying this compound's PK-PD relationships in clinical trials?

- This compound glucuronide's flat PK-PD slope limits sensitivity of coagulation markers (e.g., PT/INR). Optimize assays with thromboplastin reagents (e.g., HemosIL) showing high sensitivity. Correlate plasma concentrations (not doses) with PD effects .

Q. How do RUBY-1 trial outcomes inform this compound's thrombotic risk-benefit profile in ACS patients?

- RUBY-1 showed dose-dependent bleeding risk (2–4x vs. placebo) without efficacy gains, leading to trial termination. Subsequent studies should:

- Prioritize lower-dose regimens (e.g., 10–30 mg) .

- Use composite endpoints (e.g., ISTH major bleeding + thrombotic events) for balanced risk assessment .

Q. What analytical techniques best distinguish this compound's glucuronide metabolite in biological matrices?

- LC-MS/MS with enzymatic hydrolysis : Hydrolyze glucuronide back to parent compound for indirect quantification.

- Stable isotope-labeled internal standards improve accuracy for low-concentration parent drug .

Q. How does this compound's DDI profile compare to other FXa inhibitors under CYP3A4/P-gp modulation?

- Unlike rivaroxaban/apixaban (AUC ↓50% with rifampicin), this compound glucuronide's AUC remains stable due to non-CYP3A4 metabolism . Preclinical screens should test UGT/OATP pathways over CYP3A4/P-gp .

Q. Tables for Key Findings

Table 1: Rifampicin's Impact on this compound Glucuronide PK Parameters

| Parameter | This compound Alone | With Rifampicin | GMR (90% CI) |

|---|---|---|---|

| Cmax | 1220 ng/mL | 1880 ng/mL | 1.54 (1.37–1.73) |

| AUClast | 6320 ng·h/mL | 6810 ng·h/mL | 1.08 (1.00–1.16) |

| tmax | 1.0 hr | 1.5 hr | N/A |

Table 2: Clinical Trial Design Considerations from RUBY-1

| Factor | Recommendation |

|---|---|

| Dosing | Avoid >60 mg/day due to bleeding risk |

| Population | Exclude high-bleeding-risk patients (e.g., CrCl <30 mL/min) |

| Monitoring | Use high-sensitivity PT assays for PD correlation |

Properties

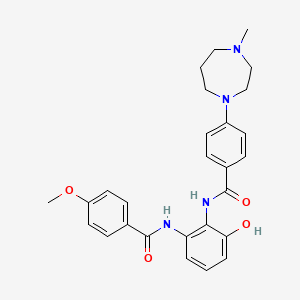

IUPAC Name |

N-[2-hydroxy-6-[(4-methoxybenzoyl)amino]phenyl]-4-(4-methyl-1,4-diazepan-1-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N4O4/c1-30-15-4-16-31(18-17-30)21-11-7-19(8-12-21)27(34)29-25-23(5-3-6-24(25)32)28-26(33)20-9-13-22(35-2)14-10-20/h3,5-14,32H,4,15-18H2,1-2H3,(H,28,33)(H,29,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNIQYINMSGIPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3O)NC(=O)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101030146 | |

| Record name | Darexaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365462-23-3 | |

| Record name | Darexaban | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=365462-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Darexaban [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0365462233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Darexaban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12289 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Darexaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101030146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAREXABAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF322K101S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.